3,5-Dichloro-2-fluoroisonicotinonitrile
Description
3,5-Dichloro-2-fluoroisonicotinonitrile is a halogenated pyridine derivative characterized by chloro (Cl), fluoro (F), and nitrile (CN) substituents at the 3,5-, 2-, and 4-positions, respectively. Its molecular structure (C₆HCl₂FN₂) confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The compound’s reactivity is influenced by the electron-withdrawing effects of Cl, F, and CN groups, which enhance its susceptibility to nucleophilic substitution and cross-coupling reactions .
Properties
Molecular Formula |
C6HCl2FN2 |
|---|---|
Molecular Weight |
190.99 g/mol |
IUPAC Name |
3,5-dichloro-2-fluoropyridine-4-carbonitrile |
InChI |
InChI=1S/C6HCl2FN2/c7-4-2-11-6(9)5(8)3(4)1-10/h2H |
InChI Key |
DOTBDSJCKJRABF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)Cl)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution: Replacing Cl with F (e.g., 3,5-Difluoroisonicotinonitrile) reduces molecular weight (209.99 → 145.08 g/mol) and alters lipophilicity (ClogP increases by ~0.5 units) .
- Methoxy vs.
Physicochemical Properties
- Polarity : Nitrile-containing analogs exhibit high dipole moments (~4.5–5.0 D) due to the electron-withdrawing CN group. Methoxy derivatives show increased topological polar surface area (TPSA > 50 Ų) compared to halogen-only analogs (TPSA ~30 Ų) .
- Solubility: Chlorinated derivatives (e.g., 3,5-Dichloro-2-methoxyisonicotinonitrile) display lower aqueous solubility (<1 mg/mL) than fluorinated counterparts due to higher hydrophobicity .
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